16-Keto aspergillimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

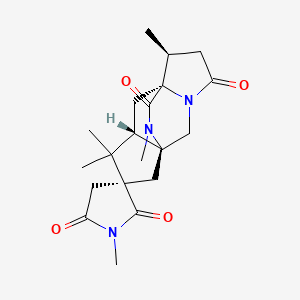

16-Keto aspergillimide is a natural compound isolated from the fungus Aspergillus japonicus . It belongs to a class of secondary metabolites known as bridged alkaloids, which contain a central diazabicyclo[2.2.2]octane ring system . This compound has drawn significant interest due to its unique chemical structure and potential biological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 16-Keto aspergillimide involves consecutive oxidative and reductive radical cyclizations . These cyclizations are key steps to stereoselectively access the complex skeleton containing the cyclopentane and spiro-succinimide units . The process typically involves the use of singlet oxygen-mediated furan dearomatization and reductive spirocyclization .

Industrial Production Methods

it is known that the compound can be synthesized through the fermentation of Aspergillus ochraceus. This process involves growing the fungus in a nutrient-rich medium and isolating the compound from the fermentation broth using various purification techniques such as chromatography and crystallization.

Analyse Des Réactions Chimiques

Types of Reactions

16-Keto aspergillimide undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various derivatives.

Reduction: Reductive cyclizations are crucial in its synthesis.

Substitution: The compound can undergo substitution reactions to form different analogues.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include singlet oxygen for oxidation and various reducing agents for reductive cyclizations . The conditions typically involve controlled temperatures and specific solvents to facilitate the reactions.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which can have different biological activities .

Applications De Recherche Scientifique

Pharmacological Applications

1. Anthelmintic Activity

16-Keto aspergillimide has been studied for its anthelmintic properties. It demonstrated oral activity against Trichostrongylus colubriformis infections in gerbils in vitro, although it was not effective in vivo . This suggests a potential for development into a therapeutic agent for treating parasitic infections, particularly in veterinary medicine.

2. Cytotoxicity and Antitumor Activity

Research has indicated that compounds related to this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that related aspergillimides possess significant cytotoxicity against human cancer cell lines, indicating their potential as anticancer agents .

Agricultural Applications

1. Fungal Inhibition

The compound exhibits antifungal properties, which could be beneficial in agricultural settings to manage fungal diseases in crops. The ability to inhibit fungal growth could help in reducing crop losses due to fungal infections, thus supporting food security .

Table 1: Summary of Biological Activities of this compound

Case Study: Anthelmintic Efficacy

In a study conducted by Banks et al., the efficacy of this compound was evaluated against Trichostrongylus colubriformis. The results indicated that while the compound showed promise in laboratory settings (in vitro), further research is necessary to establish its effectiveness in living organisms (in vivo) and understand the mechanisms behind its activity .

Table 2: Cytotoxic Activity of Related Compounds

Mécanisme D'action

The mechanism of action of 16-Keto aspergillimide involves its interaction with specific molecular targets. For instance, asperparaline A, a related compound, selectively blocks insect nicotinic acetylcholine receptors . The exact molecular targets and pathways for this compound are still under investigation, but it is believed to exert its effects through similar mechanisms.

Comparaison Avec Des Composés Similaires

16-Keto aspergillimide is unique due to its spiro-succinimide unit and the central diazabicyclo[2.2.2]octane ring system . Similar compounds include other asperparalines such as asperparaline A, B, and C . These compounds share structural similarities but differ in their specific biological activities and chemical properties.

Conclusion

This compound is a fascinating compound with a unique structure and diverse biological activities. Its synthesis involves complex radical cyclizations, and it has potential applications in chemistry, biology, medicine, and industry. Further research is needed to fully understand its mechanism of action and to explore its potential in various fields.

Propriétés

Formule moléculaire |

C20H27N3O4 |

|---|---|

Poids moléculaire |

373.4 g/mol |

Nom IUPAC |

(1S,6S,7R,9S,11S)-1',6,10,10,13-pentamethylspiro[3,13-diazatetracyclo[5.5.2.01,9.03,7]tetradecane-11,3'-pyrrolidine]-2',4,5',14-tetrone |

InChI |

InChI=1S/C20H27N3O4/c1-11-6-13(24)23-10-19-9-18(8-14(25)21(4)15(18)26)17(2,3)12(19)7-20(11,23)16(27)22(19)5/h11-12H,6-10H2,1-5H3/t11-,12-,18-,19+,20+/m0/s1 |

Clé InChI |

YAYKUKWEFJDSJG-CQTZQYROSA-N |

SMILES isomérique |

C[C@H]1CC(=O)N2[C@]13C[C@@H]4[C@](C2)(C[C@@]5(C4(C)C)CC(=O)N(C5=O)C)N(C3=O)C |

SMILES canonique |

CC1CC(=O)N2C13CC4C(C5(CC(=O)N(C5=O)C)CC4(C2)N(C3=O)C)(C)C |

Synonymes |

16-keto-aspergillimide 16-ketoaspergillimide SB 202327 SB-202327 SB202327 |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.